(4-Cyclohexylphenyl) acetate
Overview
Description
(4-Cyclohexylphenyl) acetate is an organic compound characterized by a cyclohexyl group attached to a phenyl ring, which is further connected to an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclohexylphenyl) acetate typically involves a Friedel-Crafts acylation reaction. In this process, cyclohexylbenzene reacts with ethyl α-chloro-α-(methylthio) acetate in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under controlled temperature conditions to yield ethyl 2-(methylthio)-2-(4-cyclohexylphenyl) acetate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as distillation and recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
(4-Cyclohexylphenyl) acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to yield corresponding carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: (4-Cyclohexylphenyl) acetic acid and ethanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Cyclohexylphenyl) acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Cyclohexylphenyl) acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis, releasing acetic acid, which may participate in various biochemical pathways. The cyclohexyl and phenyl groups contribute to the compound’s overall stability and reactivity, influencing its interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Hexaprofen: A compound with a similar structure, known for its anti-inflammatory properties.
Bufexamac: Another related compound used for its anti-inflammatory effects.
Uniqueness
(4-Cyclohexylphenyl) acetate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
(4-cyclohexylphenyl) acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-11(15)16-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCUJNDETJDZTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10323555 | |
Record name | (4-cyclohexylphenyl) acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10323555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73761-76-9 | |
Record name | NSC404290 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404290 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-cyclohexylphenyl) acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10323555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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